molecular formula C7H5NO2S B3289522 Benzo[d]thiazole-2,4-diol CAS No. 858635-60-6

Benzo[d]thiazole-2,4-diol

Cat. No.: B3289522
CAS No.: 858635-60-6
M. Wt: 167.19 g/mol
InChI Key: DETQOUAODPQXCQ-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-2,4-diol is a heterocyclic compound containing a benzene ring fused with a thiazole ring. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of hydroxyl groups at positions 2 and 4 of the thiazole ring contributes to its distinctive reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[d]thiazole-2,4-diol can be synthesized through various synthetic routes. One common method involves the reaction of 2,4-dihydroxybenzoic acid with 2-aminothiophenol under acidic conditions. The reaction typically proceeds through a cyclization process, forming the thiazole ring and resulting in the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazole-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzo[d]thiazole-2,4-diol has a wide range of scientific research applications:

    Chemistry: :

Properties

IUPAC Name

4-hydroxy-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c9-4-2-1-3-5-6(4)8-7(10)11-5/h1-3,9H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETQOUAODPQXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzo[d]thiazole-2,4-diol
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Reactant of Route 4
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Reactant of Route 6
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